![molecular formula C21H19N3O3S2 B3015685 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-14-7](/img/structure/B3015685.png)
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659. In
Scientific Research Applications
Photodynamic Therapy Applications :
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variants of benzenesulfonamide, exhibit properties useful for photodynamic therapy, such as high singlet oxygen quantum yield, which is essential for cancer treatment in photodynamic therapy. This implies that benzenesulfonamide derivatives could potentially be used as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activities :
- Farag et al. (2012) synthesized several heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Among these compounds, a derivative closely related to the target compound showed significant anticonvulsive effects, suggesting potential applications in anticonvulsant therapy (Farag et al., 2012).
Antimicrobial Properties :
- Wardkhan et al. (2008) studied the antimicrobial activities of thiazole and its fused derivatives. The research found that certain synthesized derivatives, which are structurally similar to the target compound, exhibited antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of intracellular signal transducer enzymes involved in functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound acts as a potent inhibitor of PI3K . It binds to the ATP-binding site of the kinase domain, leading to a decrease in PI3K activity. This interaction results in downstream effects such as decreased cell migration and invasion.
Biochemical Pathways
The inhibition of PI3K affects several biochemical pathways. PI3K is part of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival .
Result of Action
The result of the compound’s action is a decrease in cell migration and invasion, potentially leading to reduced tumor growth in the context of cancer. The compound’s inhibitory effect on PI3K can disrupt cell survival and growth pathways, which may contribute to its potential anti-cancer effects .
properties
IUPAC Name |
2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-16-11-10-15(13-14(16)2)20-23-17-7-6-12-22-21(17)28-20/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMYXNQILOIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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